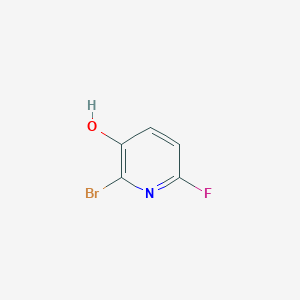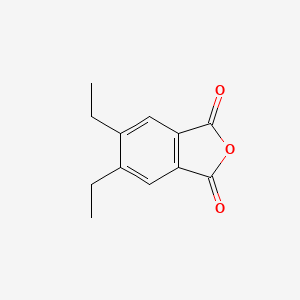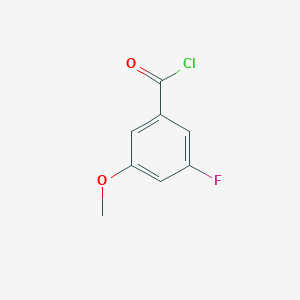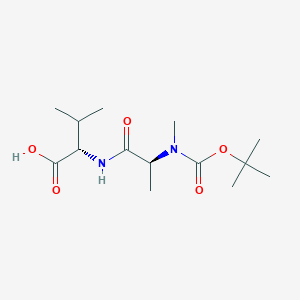![molecular formula C10H22N2O3 B1445860 tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate CAS No. 912849-75-3](/img/structure/B1445860.png)
tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate
Vue d'ensemble
Description
“tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate” is a chemical compound with the CAS Number: 912849-75-3 . It has a molecular weight of 218.3 and is typically stored at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H22N2O3/c1-10(2,3)15-9(13)12-6-4-7-14-8-5-11/h4-8,11H2,1-3H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 218.3 . It is a liquid at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Protective Group Chemistry :
- Wu (2011) discusses the use of tert-butyl carbamate derivatives in the synthesis of chemical compounds, demonstrating their utility as protective groups in organic synthesis (Zhong-Qian Wu, 2011).
- Henry and Lineswala (2007) describe the transformation of tert-butyl carbamates to novel glycoconjugates, indicating its role in the formation of complex biomolecules (K. Henry & J. Lineswala, 2007).
- Sakaitani and Ohfune (1990) report on the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, highlighting their importance in selective synthetic processes (M. Sakaitani & Y. Ohfune, 1990).
Bioconjugation and Drug Development :
- Pak and Hesse (1998) discuss the synthesis of penta-N-protected polyamides using tert-butyl carbamate, illustrating its application in drug development and bioconjugation (J. Pak & M. Hesse, 1998).
- Chalina, Chakarova, and Staneva (1998) explore the synthesis of novel ureas and phenyl N-substituted carbamates, including derivatives of tert-butyl carbamate, for potential therapeutic applications (E. Chalina, L. Chakarova & D. Staneva, 1998).
Advanced Materials and Catalysis :
- Sieburth, Somers, and O'hare (1996) investigate the metalation and alkylation of tert-butyl carbamate derivatives, contributing to the field of material science and catalysis (S. Sieburth, J. J. Somers & H. O'hare, 1996).
- Takeda, Okumura, Tone, Sasaki, and Minakata (2012) develop a method for cyclizative atmospheric CO2 fixation using tert-butyl carbamate derivatives, highlighting its potential in environmental applications (Y. Takeda, Sota Okumura, Saori Tone, I. Sasaki & S. Minakata, 2012).
Pharmacological Research :
- Zhao, Guo, Lan, and Xu (2017) detail the synthesis of tert-butyl carbamate derivatives as intermediates in the production of biologically active compounds (Bingbing Zhao, Yuping Guo, Z. Lan & Shan Xu, 2017).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . These interactions can alter the enzyme’s conformation and activity, thereby affecting the overall biochemical reaction.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate signaling pathways by binding to receptors or interacting with signaling proteins, leading to changes in gene expression and metabolic activity . These effects can result in altered cell function, including changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they regulate . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects are often observed, where a specific dosage range produces the desired effect without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can modulate the activity of key enzymes in these pathways, leading to changes in the production and utilization of metabolites. These effects can have significant implications for cellular metabolism and overall biochemical homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function, as it may preferentially accumulate in specific tissues or organelles.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12-6-4-7-14-8-5-11/h4-8,11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHXDOGUEPNTJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912849-75-3 | |
| Record name | tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




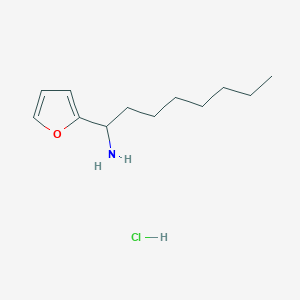

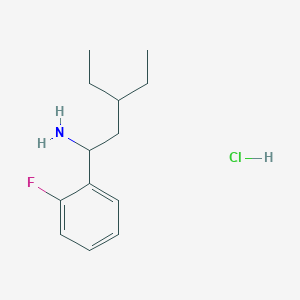
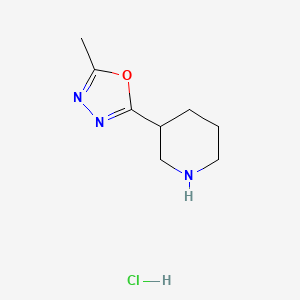
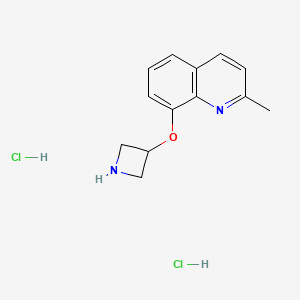

![N-[(2-bromopyridin-4-yl)methyl]cyclobutanamine](/img/structure/B1445791.png)
